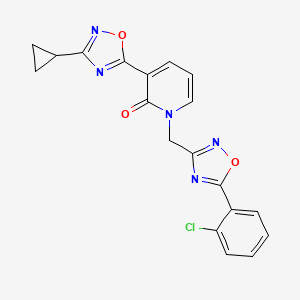

1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

説明

This compound (CAS: 1396868-26-0) features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked via a methyl group to the pyridinone nitrogen and carries a 2-chlorophenyl substituent. The second oxadiazole is directly attached to the pyridinone at the 3-position and includes a cyclopropyl group (Fig. 1). Such bifunctional oxadiazole architectures are often explored in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding, which can enhance target binding .

特性

IUPAC Name |

1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTJZPMRNVFUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1.

Table 1. Structural Comparison with Analogues

- Chlorine’s electron-withdrawing nature could enhance oxidative stability but reduce solubility compared to methoxy groups .

- Cyclopropyl vs. Bulkier Groups : The cyclopropyl substituent in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, trifluoromethyl () or dichlorophenyl () groups may increase hydrophobicity, affecting bioavailability .

準備方法

Amidoxime Formation from 2-Chlorobenzonitrile

The synthesis begins with the conversion of 2-chlorobenzonitrile to N'-hydroxy-2-chlorobenzimidamide (amidoxime) using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

$$

\text{2-Chlorobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N'-Hydroxy-2-chlorobenzimidamide} \quad

$$

Cyclization with Chloroacetyl Chloride

The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole .

$$

\text{N'-Hydroxy-2-chlorobenzimidamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \quad

$$

Optimization Note : Substituting DCM with dimethylacetamide (DMA) at 150°C in a continuous-flow reactor increases yield from 53% to 99% by minimizing side reactions.

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazol-5-yl Fragment

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming the corresponding imidazolide.

Coupling with Amidoxime

The imidazolide reacts with N'-hydroxycyclopropanecarboximidamide (prepared from cyclopropanecarbonitrile) in the presence of HATU, yielding 3-cyclopropyl-5-(1H-imidazol-1-yl)-1,2,4-oxadiazole .

$$

\text{Cyclopropanecarbonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{N'-Hydroxycyclopropanecarboximidamide} \xrightarrow{\text{CDI/HATU}} \text{3-Cyclopropyl-1,2,4-oxadiazol-5-yl} \quad

$$

Key Insight : Continuous-flow systems enhance reproducibility, achieving 80–88% yields compared to 35–59% in batch processes.

Functionalization of the Pyridin-2(1H)-one Core

Alkylation at the N1 Position

The pyridin-2(1H)-one core undergoes alkylation with 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole using potassium carbonate in acetonitrile at reflux (82°C, 12 hours).

$$

\text{Pyridin-2(1H)-one} + \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \rightarrow \text{1-((5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one} \quad

$$

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the dihedral angles between oxadiazole rings and the pyridinone core (82.82° and 9.92°), stabilized by C–H⋯O/N hydrogen bonds.

Comparative Evaluation of Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。